3-(2-oxo-2-phenylethylidene)-2-morpholinone
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Overview
Description
The chemical compound belongs to a class of organophosphorus compounds and derivatives of morpholine, which are of significant interest in organic chemistry and pharmacology due to their broad range of biological activities and applications in drug synthesis. Morpholine derivatives are particularly noteworthy in medicinal chemistry, where they serve as key intermediates or pharmacophores in the development of various drugs due to their structural flexibility, lipophilicity, and metabolic stability.
Synthesis Analysis
The synthesis of morpholine derivatives often involves multi-step reactions, including rearrangements, condensations, nucleophilic substitutions, and cyclizations. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, a related compound, entails starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene through steps like rearrangement, condensation, and nucleophilic substitution reaction, showcasing the complex pathways often encountered in synthesizing these derivatives (Wang et al., 2016).
Molecular Structure Analysis
Molecular structure determination of morpholine derivatives is commonly achieved using techniques such as NMR, IR, mass spectrometry, and X-ray crystallography. These methods provide insights into the compound's conformation, geometric isomerism, and the overall molecular architecture. The structural confirmation via single crystal X-ray diffraction studies, as performed for 4-{2-[5-(4-fluoro-phenyl)-[1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine, highlights the precision of these techniques in elucidating compound structures (Mamatha S.V et al., 2019).
properties
IUPAC Name |
(3E)-3-phenacylidenemorpholin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c14-11(9-4-2-1-3-5-9)8-10-12(15)16-7-6-13-10/h1-5,8,13H,6-7H2/b10-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMMZGJZZGDTSL-CSKARUKUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)C(=CC(=O)C2=CC=CC=C2)N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC(=O)/C(=C\C(=O)C2=CC=CC=C2)/N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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